Cas no 395101-84-5 (3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide)

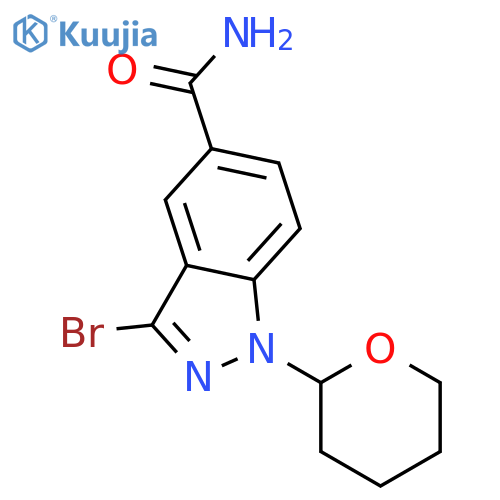

395101-84-5 structure

商品名:3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide

3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1H-Indazole-5-carboxamide, 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-

- 3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide

- 3-bromo-1-(oxan-2-yl)indazole-5-carboxamide

- JQSURFWZLVNQOD-UHFFFAOYSA-N

- CS-0452185

- SCHEMBL4079306

- 3-bromo-1-perhydro-2H-pyran-2-yl-1H-indazole-5-carboxamide

- 3-Bromo-1-(tetrahydropyran-2-yl)-1H-indazole-5-carboxylic acid amide

- 395101-84-5

- 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide

- SB16307

-

- MDL: MFCD23099168

- インチ: InChI=1S/C13H14BrN3O2/c14-12-9-7-8(13(15)18)4-5-10(9)17(16-12)11-3-1-2-6-19-11/h4-5,7,11H,1-3,6H2,(H2,15,18)

- InChIKey: JQSURFWZLVNQOD-UHFFFAOYSA-N

- ほほえんだ: NC(=O)C1=CC2=C(C=C1)N(N=C2Br)C1CCCCO1

計算された属性

- せいみつぶんしりょう: 323.02702

- どういたいしつりょう: 323.02694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 355

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 70.1Ų

じっけんとくせい

- PSA: 70.14

3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4038-1G |

3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide |

395101-84-5 | 95% | 1g |

¥ 2,851.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4038-100mg |

3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide |

395101-84-5 | 95% | 100mg |

¥857.0 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4038-100.0mg |

3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide |

395101-84-5 | 95% | 100.0mg |

¥857.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4038-500.0mg |

3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide |

395101-84-5 | 95% | 500.0mg |

¥1899.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4038-250.0mg |

3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide |

395101-84-5 | 95% | 250.0mg |

¥1141.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4038-250mg |

3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide |

395101-84-5 | 95% | 250mg |

¥1141.0 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4038-1g |

3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide |

395101-84-5 | 95% | 1g |

¥2848.0 | 2024-04-19 | |

| Ambeed | A591100-1g |

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide |

395101-84-5 | 98% | 1g |

$423.0 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4038-500mg |

3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide |

395101-84-5 | 95% | 500mg |

¥1899.0 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522852-1g |

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide |

395101-84-5 | 98% | 1g |

¥2851.00 | 2024-05-15 |

3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

395101-84-5 (3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide) 関連製品

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

推奨される供給者

Amadis Chemical Company Limited

(CAS:395101-84-5)3-bromo-1-(oxan-2-yl)-1H-indazole-5-carboxamide

清らかである:99%

はかる:1g

価格 ($):381.0